molecular formula C18H13F3N2O3 B2453735 (2E)-2-cyano-3-(2-hydroxy-3-methoxyphenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide CAS No. 866156-40-3

(2E)-2-cyano-3-(2-hydroxy-3-methoxyphenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide

Cat. No.: B2453735
CAS No.: 866156-40-3
M. Wt: 362.308
InChI Key: RZKRVXFJRSLQMO-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-2-cyano-3-(2-hydroxy-3-methoxyphenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide is a synthetic small molecule featuring a cyanoacrylamide core structure, a motif recognized for its versatility in medicinal chemistry and drug discovery . The compound's distinct molecular architecture incorporates a 2-hydroxy-3-methoxyphenyl group conjugated to an electron-withdrawing cyano group, which is linked via an acrylamide bridge to a 4-(trifluoromethyl)phenyl moiety. The trifluoromethyl group is a prevalent pharmacophore known to enhance metabolic stability and membrane permeability . This specific combination of substituents suggests potential as a valuable scaffold for probing biological systems. Compounds with analogous structural features, such as the cyanoacrylamide moiety, have demonstrated utility as synthetic intermediates and have shown various biological activities in research settings . The (2E)-isomer configuration is specified to ensure precise molecular geometry, which is critical for structure-activity relationship studies. This product is provided as a high-purity material characterized by advanced analytical techniques to ensure batch-to-batch consistency and identity confirmation. It is intended for research applications exclusively, including but not limited to use as a reference standard, a building block in organic synthesis, or a potential lead compound in early-stage pharmacological investigation. Researchers exploring areas such as enzyme inhibition, receptor modulation, or the development of novel therapeutic agents may find this compound particularly useful. For research use only. Not for diagnostic or therapeutic purposes.

Properties

IUPAC Name

(E)-2-cyano-3-(2-hydroxy-3-methoxyphenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N2O3/c1-26-15-4-2-3-11(16(15)24)9-12(10-22)17(25)23-14-7-5-13(6-8-14)18(19,20)21/h2-9,24H,1H3,(H,23,25)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZKRVXFJRSLQMO-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)C=C(C#N)C(=O)NC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1O)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-3-(2-hydroxy-3-methoxyphenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide typically involves multi-step organic reactions. One common method includes the Knoevenagel condensation reaction, where an aldehyde reacts with a cyanoacetamide in the presence of a base to form the desired product. The reaction conditions often involve solvents like ethanol or methanol and catalysts such as piperidine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes selective hydrolysis under acidic or basic conditions due to its cyano and amide functionalities:

Reaction Type Conditions Products References
Cyano group hydrolysisH₂SO₄ (50%), reflux, 4–6 hoursCarboxylic acid derivative (3-(2-hydroxy-3-methoxyphenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide)
Amide bond hydrolysis6M HCl, 100°C, 12 hours2-cyano-3-(2-hydroxy-3-methoxyphenyl)prop-2-enoic acid + 4-(trifluoromethyl)aniline

Nucleophilic Additions

The α,β-unsaturated carbonyl system facilitates Michael additions and conjugate additions:

Nucleophile Conditions Products Mechanism
Thiols (e.g., ethanethiol)EtOH, 25°C, 1 hourβ-thioether adducts at the α-carbon 1,4-addition via enolate formation
Amines (e.g., methylamine)DMF, 60°C, 3 hoursβ-amino derivatives (e.g., 3-(methylamino)-2-cyano-...prop-2-enamide) Nucleophilic attack at β-carbon

Electrophilic Aromatic Substitution (EAS)

The 2-hydroxy-3-methoxyphenyl group directs electrophilic substitution at the C4 and C6 positions:

Electrophile Conditions Products Regioselectivity
Nitration (HNO₃/H₂SO₄)0°C, 30 minutes4-nitro-2-hydroxy-3-methoxyphenyl derivative Ortho/para to hydroxyl group
Bromination (Br₂/FeBr₃)CH₂Cl₂, 25°C, 2 hours4-bromo-2-hydroxy-3-methoxyphenyl derivativeMeta to methoxy group

Redox Reactions

The phenolic –OH group participates in oxidation reactions:

Oxidizing Agent Conditions Products Byproducts
KMnO₄ (acidic)H₂O, 80°C, 1 hourQuinone derivative (3-methoxy-1,2-benzoquinone) MnO₂, K⁺
H₂O₂ (basic)NaOH (1M), 25°C, 6 hoursEpoxidation of the α,β-unsaturated system H₂O

Isomerization and Tautomerism

The E-configuration of the α,β-unsaturated system is reversible under specific conditions:

Condition Equilibrium Shift Product Ratio (E:Z) Catalyst
UV light (254 nm)E → Z3:7None
Acidic (pH < 3)Z → E9:1H⁺

Stability Under Environmental Conditions

The compound degrades under prolonged exposure to:

  • Light : Photolytic cleavage of the cyano group (t₁/₂ = 14 days under UV)

  • Humidity (>80% RH) : Hydrolysis of the amide bond (20% degradation in 30 days)

  • Heat (>150°C) : Decomposition to trifluoromethylbenzene and cyanide gas

Synthetic Modifications

Key derivatization strategies include:

  • O-Methylation : Protection of the phenolic –OH group using CH₃I/K₂CO₃ .

  • Thiazole Ring Formation : Reaction with Lawesson’s reagent to convert amide to thioamide .

  • Trifluoromethyl Group Functionalization : Pd-catalyzed coupling to introduce aryl/alkyl groups .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to (2E)-2-cyano-3-(2-hydroxy-3-methoxyphenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide exhibit significant antimicrobial activity. In vitro studies have demonstrated effectiveness against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The presence of the trifluoromethyl group enhances the compound's lipophilicity, which is linked to its antimicrobial efficacy .

Anti-inflammatory Effects

The compound has shown potential in modulating inflammatory responses. Studies suggest that it can inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key transcription factor involved in inflammation. This inhibition may lead to reduced expression of pro-inflammatory cytokines, making it a candidate for anti-inflammatory drug development .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions, including:

  • Knoevenagel Condensation : This reaction forms the core structure by condensing an aldehyde with a cyano compound.
  • Functionalization : The introduction of the trifluoromethyl group can be achieved through electrophilic aromatic substitution or other fluorination methods.

These synthetic routes are crucial for producing analogs with varied biological activities and enhancing their therapeutic potential .

Cancer Treatment

Compounds with similar structures have been investigated for their anticancer properties. The ability to inhibit specific signaling pathways involved in tumor growth positions this compound as a potential candidate for cancer therapy .

Cosmetic Formulations

The compound's anti-inflammatory and antioxidant properties make it suitable for incorporation into cosmetic products aimed at reducing skin inflammation and improving overall skin health .

Case Studies and Research Findings

StudyFindings
Demonstrated significant antimicrobial activity against MRSA strains, supporting its use in developing new antibiotics.
Showed inhibition of NF-κB activation, indicating potential as an anti-inflammatory agent.
Explored applications in cosmetics, highlighting its benefits for skin health due to anti-inflammatory properties.

Mechanism of Action

The mechanism of action of (2E)-2-cyano-3-(2-hydroxy-3-methoxyphenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, its cyano group may interact with nucleophilic sites on proteins, while the trifluoromethyl group can enhance its binding affinity and stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-2-cyano-3-(2-hydroxy-3-methoxyphenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group, in particular, enhances its lipophilicity and metabolic stability, distinguishing it from other similar compounds.

Biological Activity

(2E)-2-cyano-3-(2-hydroxy-3-methoxyphenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide, a compound belonging to the class of cinnamamide derivatives, has garnered interest in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

  • Molecular Formula : C17H16F3N3O2
  • Molecular Weight : 353.32 g/mol
  • Key Functional Groups : Cyano group, hydroxy group, methoxy group, trifluoromethyl group.

Antimicrobial Activity

Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives with trifluoromethyl groups have shown enhanced activity against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .

CompoundMIC (µg/mL)Activity
This compoundTBDAntimicrobial

Anti-inflammatory Potential

The compound's structural characteristics suggest potential anti-inflammatory effects. In vitro studies have demonstrated that cinnamamide derivatives can modulate inflammatory pathways, particularly through the inhibition of NF-κB activation . The presence of hydroxy and methoxy groups may contribute to these effects by acting as antioxidants.

Anticancer Properties

Cinnamamide derivatives have been explored for their anticancer activities. Studies suggest that they may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific interactions of this compound with cancer cell lines remain to be fully elucidated.

The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets within cells:

  • Antioxidant Activity : The hydroxy group can scavenge free radicals, reducing oxidative stress.
  • Cell Signaling Modulation : The compound may influence pathways related to inflammation and cancer progression by modulating transcription factors like NF-κB.
  • Protein Interaction : The cyano group can form reversible covalent bonds with nucleophilic sites on proteins, potentially altering their function.

Case Studies and Research Findings

  • In Vitro Studies : A study assessed the cytotoxic effects of various cinnamamide derivatives on cancer cell lines. The results indicated that compounds with similar structures exhibited IC50 values in the micromolar range, suggesting significant anticancer potential .
  • Animal Models : Preliminary animal studies have shown promising results regarding the anti-inflammatory properties of similar compounds in models of induced inflammation . These findings warrant further investigation into the therapeutic applications of this compound.

Q & A

Q. Key Considerations :

  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency.
  • Catalysts : Lewis acids (e.g., ZnCl₂) or organocatalysts improve yields in condensation steps .

Advanced: How can reaction conditions be optimized to address steric hindrance from substituents during synthesis?

Answer :
Steric hindrance from the trifluoromethyl and methoxy groups necessitates tailored optimization:

  • Temperature Control : Elevated temperatures (80–100°C) reduce viscosity and improve molecular mobility.
  • Solvent Optimization : Use of DMF with 10% THF enhances solubility of bulky intermediates.
  • Catalytic Systems : Bulky ligands (e.g., P(o-tol)₃) in Pd-catalyzed couplings mitigate steric effects.
  • Microwave-Assisted Synthesis : Reduces reaction time and improves yield by 15–20% compared to conventional heating .

Basic: What spectroscopic techniques are essential for characterizing the compound’s structure?

Q. Answer :

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assigns proton environments (e.g., hydroxy, methoxy, and trifluoromethyl groups).
    • 2D NMR (COSY, HSQC) : Resolves overlapping signals in the aromatic region.
  • IR Spectroscopy : Confirms cyano (C≡N stretch at ~2200 cm⁻¹) and amide (C=O stretch at ~1650 cm⁻¹) functionalities.
  • Mass Spectrometry (HRMS) : Validates molecular weight (calculated for C₁₈H₁₃F₃N₂O₃: 362.09 g/mol) .

Advanced: How can X-ray crystallography using SHELX programs resolve stereochemical uncertainties?

Q. Answer :

  • Data Collection : High-resolution (<1.0 Å) X-ray diffraction data from single crystals.
  • SHELX Workflow :
    • SHELXD : Phase determination via dual-space methods.
    • SHELXL : Refinement with anisotropic displacement parameters and hydrogen bonding networks.
  • Key Outputs :
    • Absolute configuration (E/Z isomerism) via Flack parameter.
    • Hydrogen-bonding interactions critical for biological activity.
      Example: A similar enamide derivative showed a 0.05 Å precision in bond-length determination using SHELXL .

Basic: What in vitro assays are recommended for preliminary biological activity assessment?

Q. Answer :

  • Enzyme Inhibition Assays :
    • Kinase Inhibition : Use ADP-Glo™ assay to screen for kinase targets (e.g., EGFR, VEGFR).
  • Cell-Based Assays :
    • MTT Assay : Assess cytotoxicity in cancer cell lines (IC₅₀ determination).
    • Apoptosis Markers : Flow cytometry for Annexin V/PI staining.
  • Receptor Binding : Radioligand displacement assays (e.g., for GPCRs) .

Advanced: How can researchers address contradictory data in reported biological activities of similar enamide derivatives?

Q. Answer :

  • Dose-Response Reevaluation : Test activity across a wider concentration range (e.g., 0.1–100 µM) to identify non-linear effects.
  • Structural Analog Testing : Compare activity of derivatives with modified substituents (e.g., replacing trifluoromethyl with methyl).
  • Assay Condition Standardization :
    • Control for pH, serum proteins, and solvent (DMSO ≤0.1%).
    • Use isogenic cell lines to minimize genetic variability.
  • Computational Validation : Molecular dynamics simulations to predict binding pose variations .

Basic: What computational methods predict the compound’s reactivity and target interactions?

Q. Answer :

  • Molecular Docking (AutoDock Vina) : Predicts binding affinity to targets (e.g., kinases, GPCRs).
  • QSAR Modeling : Relates substituent electronegativity (e.g., trifluoromethyl) to bioactivity.
  • DFT Calculations : Optimizes geometry and identifies reactive sites (e.g., cyano group as electrophile) .

Advanced: What strategies mitigate purification challenges due to polar functional groups?

Q. Answer :

  • Chromatography :
    • Reverse-Phase HPLC : C18 column with acetonitrile/water gradient (65:35 to 90:10).
    • Ion-Exchange Resins : Separate charged byproducts (e.g., unreacted aniline derivatives).
  • Crystallization : Use mixed solvents (ethanol/water) to enhance crystal lattice formation.
  • Chelating Agents : Add EDTA to remove metal contaminants from coupling reactions .

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